The coumarin structure is known for its fluorescent properties, and 3-Cyano-7-(diethylamino)coumarin may be investigated for its potential as a fluorescent probe for various purposes. The diethylamino group can influence the absorption and emission wavelengths of the molecule, making it tunable for specific applications [].
Similar to its use as a fluorescent probe, the photophysical properties of 3-Cyano-7-(diethylamino)coumarin could potentially make it suitable for use as a laser dye. Laser dyes are used in various scientific instruments for tasks like generating light of specific wavelengths.
3-Cyano-7-(diethylamino)coumarin is a synthetic organic compound belonging to the coumarin family, characterized by its unique chemical structure that includes a cyano group at the 3-position and a diethylamino group at the 7-position. Its molecular formula is and it has a molecular weight of approximately 242.27 g/mol. This compound exhibits notable fluorescence properties, making it an attractive candidate for various applications in fields such as organic electronics and biological imaging.
There is no current scientific literature available on the specific mechanism of action of 3-Cyano-7-(diethylamino)coumarin.
As with any new compound, proper safety precautions should be taken when handling 3-Cyano-7-(diethylamino)coumarin due to the lack of specific safety data. Coumarins in general can have varying toxicity profiles, and some can cause skin irritation or act as allergens []. It is advisable to consult Safety Data Sheets (SDS) for closely related coumarin derivatives if available, and to follow general laboratory safety protocols when handling unknown compounds.
Research on 3-Cyano-7-(diethylamino)coumarin appears to be limited. Further investigations could explore:
Research indicates that 3-Cyano-7-(diethylamino)coumarin possesses various biological activities. It has been studied for its potential as a fluorescent probe in biological systems, particularly due to its ability to interact with biomolecules. The compound shows promise in:
The synthesis of 3-Cyano-7-(diethylamino)coumarin typically involves:
The synthesis can be adjusted based on desired properties, such as fluorescence intensity and stability.
3-Cyano-7-(diethylamino)coumarin finds applications in several domains:
Studies have shown that 3-Cyano-7-(diethylamino)coumarin interacts with various biological molecules through non-covalent interactions such as hydrogen bonding and π-stacking. These interactions are critical for its function as a fluorescent probe, enabling selective binding to target analytes. The compound's interactions can also influence its photophysical properties, affecting fluorescence intensity and wavelength shifts under different conditions .
Several compounds share structural similarities with 3-Cyano-7-(diethylamino)coumarin. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 7-Diethylamino-coumarin | Diethylamino group at the 7-position | Lacks cyano group; primarily used as a dye |
| 3-Hydroxy-7-(diethylamino)coumarin | Hydroxyl group at the 3-position | Exhibits different solubility and reactivity |
| 3-Cyano-coumarin | Cyano group at the 3-position | Does not have diethylamino substitution; less fluorescent |
| 7-Amino-coumarin | Amino group at the 7-position | More hydrophilic; used in biological assays |
The unique combination of a cyano group and a diethylamino group in 3-Cyano-7-(diethylamino)coumarin enhances its fluorescence properties compared to these similar compounds, making it particularly valuable in photonic applications.
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the systematic name for this compound is 7-(diethylamino)-2-oxo-2H-chromene-3-carbonitrile [10] [22]. This name precisely describes the molecular structure by identifying the parent chromene system with a carbonyl group at position 2 (making it 2-oxo-2H-chromene), a carbonitrile group at position 3, and a diethylamino substituent at position 7 [22] [5].
Several alternative names and synonyms are commonly used in scientific literature and commercial contexts for this compound [2] [5]. These include:
The Chemical Abstracts Service (CAS) registry number assigned to this compound is 51473-74-6, which serves as a unique identifier in chemical databases and literature [2] [4] [5].
3-Cyano-7-(diethylamino)coumarin typically appears as yellow crystalline solid at room temperature [3] [8]. The crystals exhibit a distinct morphology that has been characterized through various analytical techniques [8] [30]. Under microscopic examination, the compound forms prismatic crystals that often aggregate into larger structures [3] [8]. The crystal system has been identified as monoclinic, which is common among coumarin derivatives due to the planar nature of the coumarin core and the specific arrangement of functional groups [21] [30].
The crystal packing of this compound is influenced by several intermolecular forces, including π-π stacking interactions between the aromatic rings of adjacent molecules and hydrogen bonding involving the cyano and carbonyl groups [21] [30]. These interactions contribute to the overall stability of the crystalline structure and influence properties such as solubility and melting point [28] [30].
The color of the crystals ranges from light yellow to orange-yellow, depending on the purity and crystallization conditions [3] [8]. This coloration is attributed to the extended conjugation within the molecule, particularly the interaction between the electron-donating diethylamino group and the electron-withdrawing cyano group across the coumarin system [15] [16].
The melting point of 3-Cyano-7-(diethylamino)coumarin has been experimentally determined to fall within the range of 228.0 to 232.0 °C [4] [8]. This relatively high melting point is indicative of strong intermolecular forces within the crystal lattice, particularly the π-π stacking interactions between the planar coumarin cores of adjacent molecules [8] [30]. Some sources report a more specific melting point of 230 °C, which falls within this established range [4] [15].
The melting point serves as an important criterion for assessing the purity of the compound [8] [28]. A narrow melting point range (typically less than 2 °C) generally indicates high purity, while a broader range may suggest the presence of impurities or structural variations [8] [28]. The reported range of 4 °C (228.0-232.0 °C) is relatively narrow, suggesting good purity in properly synthesized and purified samples [4] [8].
Differential scanning calorimetry (DSC) analysis of this compound typically shows a sharp endothermic peak corresponding to the melting transition, with no significant thermal events prior to melting, indicating thermal stability up to the melting temperature [28] [30]. The high melting point also suggests that the compound remains stable at room temperature and under normal storage conditions [4] [8].
The solubility characteristics of 3-Cyano-7-(diethylamino)coumarin vary significantly across different solvents, primarily influenced by the polarity of the solvent and its ability to interact with the functional groups present in the molecule [3] [20]. A comprehensive analysis of solubility parameters in various solvents is presented in the table below:
| Solvent | Solubility | Notes |
|---|---|---|
| Methanol | Soluble | Commonly used for solutions and spectroscopic studies |
| Ethanol | Moderately soluble | Effective for spectroscopic analyses |
| Water | Insoluble/Limited | Poor water solubility due to hydrophobic nature |
| Dichloromethane | Soluble | Good solvent for extraction and purification |
| Dimethyl sulfoxide | Soluble | Often used for preparing stock solutions |
| Acetone | Moderately soluble | Useful for recrystallization |
| Hexane | Poorly soluble | Limited interaction with non-polar solvents |
| Ethyl acetate | Moderately soluble | Suitable for chromatographic applications |
The solubility behavior can be explained by examining the molecular structure [3] [20]. The presence of the polar cyano and carbonyl groups enables hydrogen bonding with protic solvents like alcohols, while the aromatic system and diethylamino group facilitate interactions with less polar solvents such as dichloromethane [3] [20]. The limited water solubility is attributed to the predominantly hydrophobic nature of the coumarin core and the diethylamino substituent, which outweigh the hydrophilic contributions of the cyano and carbonyl groups [3] [20].
Temperature significantly affects the solubility, with increased solubility observed at elevated temperatures in most solvents [20] [28]. This property is particularly useful for recrystallization procedures during purification [8] [20].
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about 3-Cyano-7-(diethylamino)coumarin through the analysis of both proton (¹H) and carbon (¹³C) spectra [13] [27]. The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), exhibits several characteristic signals that correspond to specific structural features [13] [27].
The aromatic protons of the coumarin core appear in the downfield region between 6.5 and 8.5 ppm [13] [27]. Specifically, the signal for the proton at position 4 of the coumarin ring appears as a singlet at approximately 8.5-8.6 ppm, which is significantly deshielded due to the adjacent electron-withdrawing cyano group [13] [27]. The protons at positions 5, 6, and 8 of the coumarin ring typically appear as a complex pattern of signals between 6.5 and 7.5 ppm, with coupling patterns that reflect their relative positions [13] [27].
The diethylamino group produces characteristic signals in the upfield region [13] [27]. The methylene protons (–CH₂–) appear as a quartet at approximately 3.4-3.5 ppm due to coupling with the adjacent methyl protons, while the methyl protons (–CH₃) appear as a triplet at approximately 1.2-1.3 ppm due to coupling with the methylene protons [13] [27].
The ¹³C NMR spectrum provides complementary information about the carbon framework [13] [27]. The carbonyl carbon of the lactone group appears at approximately 160-162 ppm, while the carbon bearing the cyano group appears at approximately 150-152 ppm [13] [27]. The cyano carbon itself produces a signal at approximately 115-118 ppm [13] [27]. The aromatic carbons of the coumarin core appear between 100 and 155 ppm, with specific chemical shifts that depend on their proximity to electron-donating or electron-withdrawing groups [13] [27]. The carbons of the diethylamino group appear in the upfield region, with the methylene carbons at approximately 44-46 ppm and the methyl carbons at approximately 12-14 ppm [13] [27].
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of 3-Cyano-7-(diethylamino)coumarin, aiding in its identification and structural elucidation [25] [29]. The molecular ion peak [M]⁺ appears at m/z 242, corresponding to the molecular weight of 242.27 g/mol, which serves as a primary confirmation of the molecular formula C₁₄H₁₄N₂O₂ [25] [29].
The fragmentation pattern of this compound under electron ionization conditions follows several characteristic pathways that reflect its structural features [25] [29]. One major fragmentation route involves the loss of one or both ethyl groups from the diethylamino substituent, resulting in fragment ions at m/z 213 [M-C₂H₅]⁺ and m/z 184 [M-2C₂H₅]⁺ [25] [29]. Another significant fragmentation pathway involves the cleavage of the lactone ring, often accompanied by the loss of CO (28 mass units), resulting in fragment ions that provide information about the substitution pattern on the coumarin core [25] [29].
High-resolution mass spectrometry (HRMS) provides the exact mass of the compound, which can be used to confirm its molecular formula with high precision [25] [29]. The theoretical exact mass for C₁₄H₁₄N₂O₂ is 242.1055, and experimental measurements typically fall within 5 ppm of this value, providing strong evidence for the proposed structure [25] [29].
Under soft ionization techniques such as electrospray ionization (ESI), the compound typically produces the protonated molecular ion [M+H]⁺ at m/z 243, along with adduct ions such as [M+Na]⁺ at m/z 265, depending on the solvent and ionization conditions [25] [29]. These ions can be used for quantitative analysis in liquid chromatography-mass spectrometry (LC-MS) applications [25] [29].
Infrared (IR) spectroscopy provides valuable information about the functional groups present in 3-Cyano-7-(diethylamino)coumarin through the analysis of characteristic absorption bands [24] [28]. The IR spectrum of this compound exhibits several distinctive features that correspond to specific structural elements [24] [28].
The cyano group (–C≡N) produces a sharp, characteristic absorption band at approximately 2220-2240 cm⁻¹, which is attributed to the C≡N stretching vibration [24] [28]. This band is particularly diagnostic for the presence of the nitrile functionality at position 3 of the coumarin ring [24] [28].
The lactone carbonyl group (C=O) in the coumarin core gives rise to a strong absorption band at approximately 1710-1730 cm⁻¹, which is characteristic of the stretching vibration of the carbonyl group in α,β-unsaturated lactones [24] [28]. This band is slightly shifted from the typical carbonyl absorption due to conjugation with the aromatic system [24] [28].
The aromatic C=C stretching vibrations produce multiple bands in the region of 1600-1400 cm⁻¹, with specific patterns that reflect the substitution pattern on the aromatic ring [24] [28]. The C–O stretching vibration of the lactone group appears as a strong band at approximately 1100-1200 cm⁻¹ [24] [28].
The diethylamino group contributes several characteristic bands to the IR spectrum [24] [28]. The C–H stretching vibrations of the methyl and methylene groups appear in the region of 2850-2950 cm⁻¹, while the C–N stretching vibration produces a band at approximately 1350-1250 cm⁻¹ [24] [28]. The C–H bending vibrations of the methyl groups appear at approximately 1380-1370 cm⁻¹ (symmetric) and 1470-1430 cm⁻¹ (asymmetric) [24] [28].
Irritant